Methoxy vs. Hydroxy: Superior Tubulin Polymerization Inhibitory Activity in the 2-Phenylindole Series
In a systematic structure-activity relationship study of 2-phenylindole derivatives as tubulin polymerization inhibitors, methoxy-substituted compounds demonstrated markedly greater potency than their hydroxy-substituted counterparts within the 2-phenylindole series [1]. This class-level finding establishes that the 4-methoxy substituent on 2-(4-methoxyphenyl)-1-methyl-1H-indole is functionally superior to a 4-hydroxy substitution pattern (as in 2-(4-hydroxyphenyl)-1-methyl-1H-indole, CAS 1013932-64-3) for applications targeting the colchicine binding site.
| Evidence Dimension | Tubulin polymerization inhibition potency (cell growth inhibition IC₅₀ and tubulin polymerization IC₅₀) |
|---|---|
| Target Compound Data | No direct IC₅₀ data for 2-(4-methoxyphenyl)-1-methyl-1H-indole. Class inference: methoxy-substituted 2-phenylindoles are much more effective than free phenols. |
| Comparator Or Baseline | Hydroxy-substituted 2-phenylindole derivatives (free phenols) tested in the same series. |
| Quantified Difference | In the 2-phenylindole series, methoxy compounds were much more effective than free phenols (qualitative SAR statement). In the tetracyclic indoloisoquinoline series, the effect of hydroxy derivatives exceeded that of methylated compounds by 1 order of magnitude (explicit quantitative contrast). |
| Conditions | Human breast cancer cell lines MDA-MB 231 and MCF-7; tubulin polymerization assay at 40 µM standard concentration; colchicine binding site on tubulin [1]. |
Why This Matters
For researchers developing tubulin-targeted cytostatics, the methoxy group is essential for potency in the 2-phenylindole chemotype; the hydroxy analog 2-(4-hydroxyphenyl)-1-methyl-1H-indole is expected to be substantially less active, making it unsuitable as a direct replacement.
- [1] Gastpar R, Goldbrunner M, Marko D, von Angerer E. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Journal of Medicinal Chemistry, 1998, 41(25), 4965-4972. DOI: 10.1021/jm980228l. View Source
